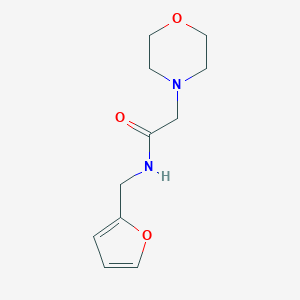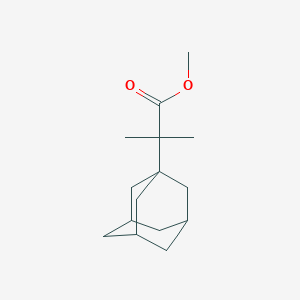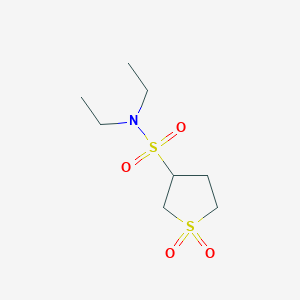![molecular formula C20H20ClNO3 B241845 2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one, commonly known as Clomifene, is a synthetic non-steroidal fertility drug. It is widely used to treat infertility in women caused by ovulation disorders. Clomifene is also used in research applications to study its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
Clomifene works by binding to estrogen receptors in the hypothalamus and pituitary gland, blocking the negative feedback of estrogen on the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH). This leads to an increase in the production of follicle-stimulating hormone (FSH) and LH, which stimulates ovulation.
Biochemical and Physiological Effects:
Clomifene has been shown to have various biochemical and physiological effects, including increasing the levels of FSH and LH, stimulating the growth and maturation of ovarian follicles, inducing ovulation, and improving the quality of cervical mucus. Clomifene has also been shown to have anti-estrogenic effects in some tissues, which may contribute to its anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Clomifene has several advantages for use in lab experiments, including its availability, low cost, and well-established mechanism of action. However, it also has limitations, such as potential toxicity and variability in response among individuals.
Zukünftige Richtungen
There are several potential future directions for research on Clomifene, including its use in combination with other fertility drugs, its potential applications in male infertility, and its use as an adjuvant therapy in cancer treatment. Additionally, further studies are needed to better understand the mechanisms underlying Clomifene's anti-tumor properties and to develop more targeted therapies based on these mechanisms.
In conclusion, Clomifene is a synthetic non-steroidal fertility drug that has been extensively studied in scientific research for its potential applications in fertility treatment and cancer therapy. Its mechanism of action involves binding to estrogen receptors in the hypothalamus and pituitary gland, leading to an increase in the production of FSH and LH and stimulating ovulation. Clomifene has several advantages for use in lab experiments, but also has limitations and potential toxicity. There are several potential future directions for research on Clomifene, including its use in combination with other fertility drugs and its potential applications in male infertility and cancer treatment.
Synthesemethoden
The synthesis of Clomifene involves the condensation of 3-chlorobenzylidene malononitrile with diethylamine, followed by cyclization with 6-hydroxy-1-benzofuran-3(2H)-one. The resulting product is then purified and crystallized to obtain Clomifene.
Wissenschaftliche Forschungsanwendungen
Clomifene has been extensively studied in scientific research for its potential applications in fertility treatment and cancer therapy. In fertility treatment, Clomifene is used to induce ovulation in women with ovulation disorders. In cancer therapy, Clomifene has been shown to have anti-tumor effects by inhibiting the growth of cancer cells.
Eigenschaften
Produktname |
2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one |
|---|---|
Molekularformel |
C20H20ClNO3 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
(2E)-2-[(3-chlorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11+ |
InChI-Schlüssel |
KUXMBRGIHUJSHJ-WOJGMQOQSA-N |
Isomerische SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C/C3=CC(=CC=C3)Cl)/C2=O)O |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O |
Kanonische SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Cl)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)





![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)




![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)
![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide](/img/structure/B241794.png)
![1,3,3-Trimethyl-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B241795.png)